molecular formula C8H9BrO B12533737 3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 832110-97-1

3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene

Cat. No.: B12533737
CAS No.: 832110-97-1
M. Wt: 201.06 g/mol
InChI Key: KQYGIDPVXAABJJ-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-7-oxabicyclo[410]hepta-2,4-diene is a unique bicyclic compound characterized by its strained ring system and the presence of a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene typically involves the reaction of N-propargylic β-enaminones with acetylene dicarboxylates. This reaction can be carried out under catalyst-free and base-free conditions, making it an efficient and straightforward method . The reaction conditions are mild, and the product can be obtained in a single step.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing the reaction conditions to ensure high yield and purity, as well as developing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cycloaddition Reactions: The strained ring system makes it a good candidate for cycloaddition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Cycloaddition reactions often require specific catalysts and conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene involves its ability to undergo various chemical reactions due to its strained ring system and the presence of a reactive bromine atom. The molecular targets and pathways involved depend on the specific reaction and application. For example, in substitution reactions, the bromine atom is the primary site of reactivity, while in cycloaddition reactions, the strained ring system plays a crucial role.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromoethyl)-7-oxabicyclo[410]hepta-2,4-diene is unique due to the presence of the bromine atom and the oxygen in the bicyclic ring system

Properties

CAS No.

832110-97-1

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

IUPAC Name

3-(2-bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C8H9BrO/c9-4-3-6-1-2-7-8(5-6)10-7/h1-2,5,7-8H,3-4H2

InChI Key

KQYGIDPVXAABJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2C1O2)CCBr

Origin of Product

United States

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